molecular formula C6H7NO2 B15174080 3-amino-6-methyl-2H-pyran-2-one CAS No. 922167-68-8

3-amino-6-methyl-2H-pyran-2-one

Cat. No.: B15174080
CAS No.: 922167-68-8
M. Wt: 125.13 g/mol
InChI Key: PYPHSZBRYUOVRD-UHFFFAOYSA-N
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Description

3-amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-2H-pyran-2-one typically involves multicomponent reactions (MCRs). One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted pyran derivatives .

Scientific Research Applications

3-amino-6-methyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-amino-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in herbicidal applications, the compound disrupts carbon metabolism and cytoskeleton formation in weeds, leading to growth inhibition . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
  • 4-hydroxy-6-methyl-2H-pyran-2-one
  • 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Uniqueness

3-amino-6-methyl-2H-pyran-2-one is unique due to its specific amino and methyl substitutions, which confer distinct chemical properties and reactivity compared to similar compounds. These unique features make it valuable for various applications, particularly in the synthesis of novel compounds and materials .

Properties

CAS No.

922167-68-8

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3-amino-6-methylpyran-2-one

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3

InChI Key

PYPHSZBRYUOVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)O1)N

Origin of Product

United States

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